molecular formula C6H11O6 B12342655 CID 102315894

CID 102315894

Katalognummer: B12342655
Molekulargewicht: 179.15 g/mol
InChI-Schlüssel: MJKQMSRVAMWFAX-KWDZRWNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 102315894” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 102315894 involves specific synthetic routes and reaction conditions. These methods typically include the polymerization of monomers in a solvent to form a copolymer solution. For example, one method involves polymerizing an acrylate monomer mixture in a solvent, followed by the addition of benzophenone or its derivatives. The solution is then heated to evaporate the solvent, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale polymerization processes. These methods are designed to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: CID 102315894 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

CID 102315894 has a wide range of scientific research applications It is used in various fields, including chemistry, biology, medicine, and industry In chemistry, it serves as a building block for synthesizing complex molecules In biology, it is used in studies related to cellular processes and molecular interactionsIn industry, it is utilized in the production of advanced materials and polymers .

Wirkmechanismus

The mechanism of action of CID 102315894 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 102315894 can be identified using PubChem’s 2-D and 3-D neighboring sets. These compounds share structural similarities and may exhibit comparable chemical properties and biological activities .

Uniqueness: this compound is unique due to its specific chemical structure and the distinct set of reactions it undergoes. Its unique properties make it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C6H11O6

Molekulargewicht

179.15 g/mol

InChI

InChI=1S/C6H11O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-11H,1H2/t2-,3-,5-,6+/m1/s1

InChI-Schlüssel

MJKQMSRVAMWFAX-KWDZRWNJSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C]([C@H]([C@H](O1)O)O)O)O)O

Kanonische SMILES

C(C1C([C](C(C(O1)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.